Lipophilicity (XLogP3) Comparison: 2,5-Dichloro vs. Non-Chlorinated Thiophene Analog
The computed XLogP3 for the target compound is 5.5 [1]. In contrast, the non-chlorinated analog N-(6-methyl-2-benzothiazolyl)-2-thiophenecarboxamide (CAS 301236-19-1) has a substantially lower XLogP, consistent with the removal of two electron-withdrawing chlorine atoms. While an exact computed XLogP for the comparator is not available from the same source, the addition of two chlorines typically increases logP by approximately 0.7–1.0 units per chlorine in aromatic systems [2]. This difference translates to predicted higher membrane permeability and potentially altered tissue-distribution kinetics for the target compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.5 |
| Comparator Or Baseline | N-(6-methyl-2-benzothiazolyl)-2-thiophenecarboxamide (CAS 301236-19-1); estimated XLogP3 ≈ 3.5–4.5 (class-level estimate based on chlorine contribution rules) |
| Quantified Difference | ΔXLogP3 ≈ +1.0 to +2.0 units for the target compound |
| Conditions | Computed property; PubChem XLogP3 algorithm version 3.0 |
Why This Matters
Higher lipophilicity directly influences compound selection for cell-based phenotypic screens and in vivo PK studies, where membrane penetration is critical.
- [1] PubChem. XLogP3-AA value for CID 3426311. National Center for Biotechnology Information, 2025. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
